6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine
Overview
Description
6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine is a useful research compound. Its molecular formula is C22H38N2O2Si2 and its molecular weight is 418.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chiral Intermediate Synthesis
The compound is used in the stereoselective synthesis of chiral intermediates, such as in the synthesis of batzelladines A and B. This involves the Reformatsky coupling reaction, with its absolute configuration determined by NMR and single-crystal X-ray diffraction (Guo et al., 2017).
Ligand Synthesis for Supramolecular Chemistry
It plays a role in synthesizing pyridine-based ligands, crucial for supramolecular chemistry. For instance, 2,6-Bis(trimethyltin)pyridine, a related compound, has been used to prepare various pyridine-based ligands (Schubert & Eschbaumer, 1999).
Synthesis and Coordination Chemistry of Ligands
The compound contributes to the synthesis and coordination chemistry of ligands, such as 2,6-di(pyrazol-1-yl)pyridine derivatives, which have applications in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
Mass Spectrometry in Organic Chemistry
It is significant in the preparation of pyrrolidides for mass spectrometry, aiding in the analysis of isomeric oxooctadecanoic and hydroxyoctadecanoic acids (Tulloch, 1985).
Generation and Trapping Reactions in Organic Synthesis
The related compound, 3,4-Bis(trimethylsilyl)-1H-pyrrole, is used in generating reactive cyclic cumulenes and in trapping reactions with various substrates, demonstrating its significance in organic synthesis (Liu et al., 1999).
Applications in Water Oxidation
It finds use in the field of water oxidation through the formation of Ru complexes, contributing to studies on oxygen evolution in chemical processes (Zong & Thummel, 2005).
properties
IUPAC Name |
tert-butyl-dimethyl-[[1-[(2-trimethylsilylfuro[3,2-b]pyridin-6-yl)methyl]pyrrolidin-3-yl]methoxy]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O2Si2/c1-22(2,3)28(7,8)25-16-17-9-10-24(14-17)15-18-11-20-19(23-13-18)12-21(26-20)27(4,5)6/h11-13,17H,9-10,14-16H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIVFWBKWAFZGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)CC2=CC3=C(C=C(O3)[Si](C)(C)C)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674115 | |
Record name | 6-{[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]methyl}-2-(trimethylsilyl)furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine | |
CAS RN |
1188993-09-0 | |
Record name | 6-{[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]methyl}-2-(trimethylsilyl)furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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